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For Researchers, Scientists, and Drug Development Professionals

Introduction
BMS-754807 is a potent, orally bioavailable, and reversible small-molecule inhibitor of the

insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (InsR) kinases.[1][2]

Developed by Bristol-Myers Squibb, this pyrrolotriazine derivative has demonstrated significant

anti-proliferative and pro-apoptotic activity across a broad range of tumor types in both

preclinical and early clinical settings.[1][2] Its mechanism of action, targeting two key signaling

pathways implicated in tumor growth, survival, and resistance to therapy, has made it a subject

of considerable interest in oncology research.[3] This technical guide provides an in-depth

overview of the discovery, synthesis, mechanism of action, and key experimental data related

to BMS-754807.

Discovery and Development
BMS-754807 emerged from a medicinal chemistry campaign aimed at identifying potent and

selective inhibitors of IGF-1R kinase. The discovery process involved the optimization of a 2,4-

disubstituted pyrrolo[1,2-f]triazine scaffold to achieve a desirable balance of potency, cellular

activity, and selectivity. The final compound, BMS-754807, was selected for clinical

development based on its robust in vitro and in vivo efficacy and favorable pharmacokinetic

properties.
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Chemical Structure
BMS-754807 is chemically described as (S)-1-(4-((5-cyclopropyl-1H-pyrazol-3-

yl)amino)pyrrolo[2,1-f]triazin-2-yl)-N-(6-fluoropyridin-3-yl)-2-methylpyrrolidine-2-carboxamide.

Its structure features a central pyrrolotriazine core, which is crucial for its interaction with the

ATP-binding pocket of the IGF-1R and InsR kinases.

Molecular Formula: C₂₃H₂₄FN₉O Molecular Weight: 461.49 g/mol

Mechanism of Action
BMS-754807 functions as an ATP-competitive inhibitor of the tyrosine kinase domains of both

IGF-1R and InsR. By binding to the kinase domain, it prevents the autophosphorylation and

subsequent activation of these receptors, thereby blocking downstream signaling cascades.

The inhibition of both IGF-1R and InsR is thought to be crucial for overcoming potential

resistance mechanisms, as signaling through one receptor can sometimes compensate for the

inhibition of the other.

The primary signaling pathways attenuated by BMS-754807 are the Phosphoinositide 3-kinase

(PI3K)/AKT/mTOR pathway and the Ras/Mitogen-activated protein kinase (MAPK) pathway.

These pathways are critical regulators of cell proliferation, survival, and apoptosis. Inhibition of

these pathways by BMS-754807 leads to cell cycle arrest and induction of apoptosis in cancer

cells.
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2,4-dichloropyrrolo[2,1-f][1,2,4]triazine

Intermediate 1
(C4-substituted)

Step 1:
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5-cyclopropyl-1H-pyrazol-3-amine

(S)-2-methylpyrrolidine-2-carboxylic acid
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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